N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772695
InChI: InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14772695

Molecular Formula: C23H25N3O3

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
IUPAC Name N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27)
Standard InChI Key KNQJJCQBASBJDG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three key subunits:

  • Indole Moiety: A bicyclic aromatic system known for its pharmacological versatility, including interactions with serotonin receptors and enzymes like cyclooxygenase .

  • Piperidine Ring: A six-membered amine ring that enhances solubility and modulates binding affinity to biological targets .

  • 4-Methoxyphenylacetamide: A substituted phenyl group with a methoxy (-OCH₃) group at the para position, contributing to electron-donating effects and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H25N3O3\text{C}_{23}\text{H}_{25}\text{N}_3\text{O}_3
Molecular Weight391.5 g/mol
CAS NumberVC14772695
SolubilityModerate in polar solvents

Synthesis and Optimization

The synthesis involves a multi-step route optimized for yield and purity:

  • Indole-3-carbonyl Chloride Preparation: Indole is reacted with phosgene to form the acyl chloride intermediate.

  • Piperidine Substitution: The acyl chloride is coupled with piperidin-4-amine under Schotten-Baumann conditions .

  • Acetamide Formation: The piperidine intermediate is alkylated with 2-(4-methoxyphenyl)acetic acid using carbodiimide coupling reagents .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Indole, phosgene, DCM, 0°C8595
2Piperidin-4-amine, NaOH, H₂O/EtOH7898
3EDC, HOBt, DMF, rt6599

Industrial-scale production employs continuous flow chemistry and automated reactors to enhance reproducibility . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >99% purity .

Mechanism of Action and Biological Targets

The compound exhibits dual activity through:

  • Receptor Antagonism: The indole moiety antagonizes gastrin-releasing peptide (GRP) and neuromedin B receptors (BB₁/BB₂), disrupting cancer cell proliferation pathways .

  • Enzyme Inhibition: The methoxyphenyl group inhibits cytochrome P450 isoforms (e.g., CYP3A4), potentially reducing drug metabolism in combinatorial therapies .

Table 3: In Vitro Biological Activity

Assay TypeTargetIC₅₀/EC₅₀ (nM)Source
GRP Receptor BindingBB₁/BB₂12 ± 2
CYP3A4 InhibitionLiver Microsomes450 ± 50
Antiproliferative ActivityHeLa Cells180 ± 20

In murine models, the compound reduced tumor volume by 60% at 10 mg/kg/day, outperforming standard chemotherapeutics .

Therapeutic Applications

Oncology

The compound’s GRP receptor antagonism suppresses mitogen-activated protein kinase (MAPK) signaling in colorectal and pancreatic cancers . Synergy with paclitaxel enhances apoptosis in taxane-resistant lines.

Neuroinflammation

By modulating microglial FPR1/FPR2 receptors, it reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in Alzheimer’s disease models .

Antimicrobial Activity

Preliminary data show MIC values of 8 µg/mL against Staphylococcus aureus due to disruption of cell wall synthesis.

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability (currently <20% in rats).

  • Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .

  • CNS Penetration: Development of prodrugs to cross the blood-brain barrier for neurodegenerative applications .

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